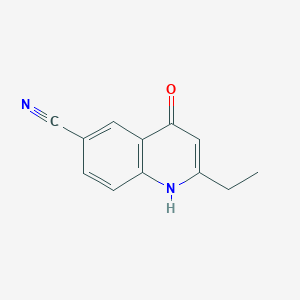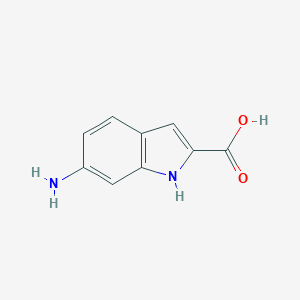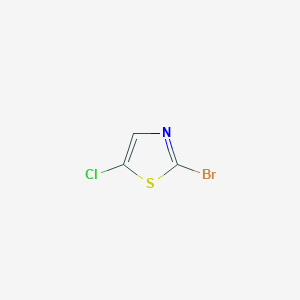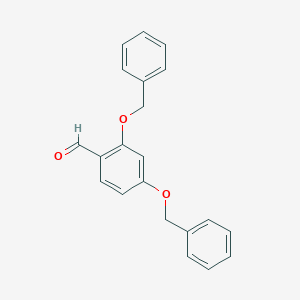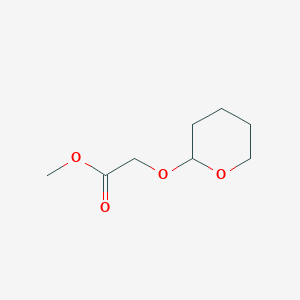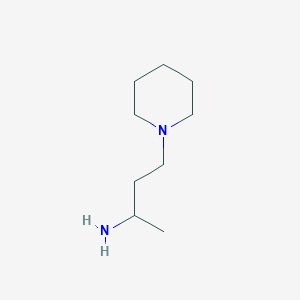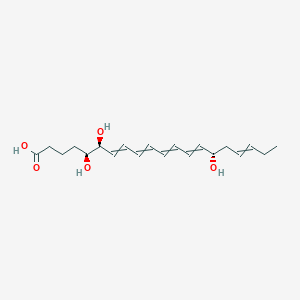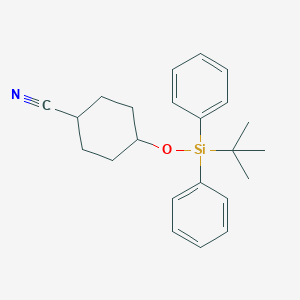
4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile
概要
説明
4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C23H29NOSi It is a derivative of cyclohexane, featuring a nitrile group and a tert-butyldiphenylsilyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms the tert-butyldiphenylsilyloxy derivative.
Formation of Nitrile Group: The protected cyclohexanol derivative is then subjected to a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride to form the corresponding nitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides or substituted nitriles.
科学的研究の応用
4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile has several scientific research applications:
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development and pharmaceutical research.
Material Science: It is investigated for its role in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyloxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The nitrile group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.
類似化合物との比較
Similar Compounds
- 4-(Tert-butyldimethylsilyloxy)cyclohexanecarbonitrile
- 4-(Tert-butyldiphenylsilyloxy)cyclohexanone
- 4-(Tert-butyldiphenylsilyloxy)cyclohexanol
Uniqueness
4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is unique due to the presence of the diphenylsilyloxy group, which provides distinct steric and electronic properties compared to other silyloxy derivatives. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
特性
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,19-20H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXMLJQZLHERED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597251 | |
| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141336-97-2 | |
| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
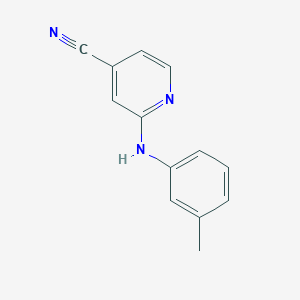
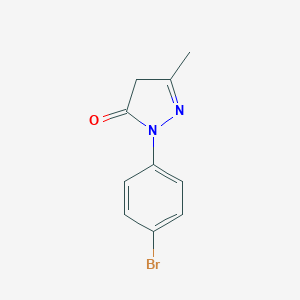
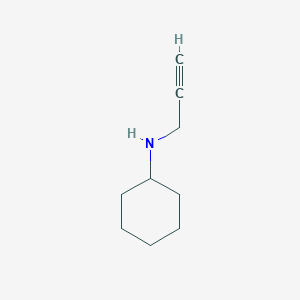
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
